2,2,2-Trifluoro-N-(6-iodohexyl)acetamide
Description
2,2,2-Trifluoro-N-(6-iodohexyl)acetamide (CAS: 50781-52-7) is a fluorinated acetamide derivative featuring a six-carbon alkyl chain terminated by an iodine atom at the 6-position. Its molecular formula is C₈H₁₃F₃INO, with a molecular weight of 347.10 g/mol. The trifluoroacetamide moiety imparts strong electron-withdrawing properties, influencing the compound’s stability and reactivity. This compound is primarily utilized in research settings as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials for crystallographic studies due to its heavy atom effect .
Properties
CAS No. |
51224-10-3 |
|---|---|
Molecular Formula |
C8H13F3INO |
Molecular Weight |
323.09 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(6-iodohexyl)acetamide |
InChI |
InChI=1S/C8H13F3INO/c9-8(10,11)7(14)13-6-4-2-1-3-5-12/h1-6H2,(H,13,14) |
InChI Key |
NIHKLIXQNLLSOK-UHFFFAOYSA-N |
SMILES |
C(CCCI)CCNC(=O)C(F)(F)F |
Canonical SMILES |
C(CCCI)CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2,2,2-trifluoro-N-(6-iodohexyl)acetamide, the following structurally related acetamide derivatives are analyzed:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Reactivity :
- The iodine atom in this compound provides a unique handle for radiolabeling or Suzuki-Miyaura cross-coupling , unlike hydroxyl or phenyl derivatives .
- Thiol-containing analogs (e.g., 2-mercaptoethyl) exhibit higher reactivity toward disulfide bond formation, useful in bioconjugation .
Physicochemical Properties :
- The 6-iodohexyl chain increases lipophilicity (logP ~3.2 estimated), enhancing membrane permeability compared to hydrophilic derivatives like 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide (logP ~1.5) .
- Aromatic derivatives (e.g., 4-iodophenyl) display higher thermal stability due to resonance stabilization .
Applications: Pharmaceuticals: Benzothiazole-based analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) show antimicrobial properties, while the iodine in the target compound may aid in radiopharmaceutical synthesis . Agrochemicals: Chlorinated acetamides (e.g., alachlor) are herbicides, but iodine-substituted variants are less common, suggesting niche roles in pesticide development . Crystallography: The iodine atom in this compound improves X-ray diffraction resolution, a feature absent in non-halogenated analogs .
Synthetic Challenges :
- Microwave-assisted synthesis (e.g., 19% yield for N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide) highlights the difficulty in optimizing reactions for halogenated derivatives .
Data Tables
Table 2: Physicochemical Properties
| Compound | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 3.2 | 0.15 (DMSO) | Not reported |
| 2,2,2-Trifluoro-N-(6-hydroxyhexyl)acetamide | 1.5 | 4.8 (Water) | 98–102 |
| 2,2,2-Trifluoro-N-(4-iodophenyl)acetamide | 2.8 | 0.08 (Ethanol) | 145–148 |
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